molecular formula C23H37ClN2 B8341483 N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride

Cat. No.: B8341483
M. Wt: 377.0 g/mol
InChI Key: CKOPQUCSDBVAQG-HLUKFBSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride is a compound known for its role as a calcium channel blocker. It is often used in pharmacological research to study the effects of calcium channel modulation on various cell types, including cardiomyocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride typically involves the reaction of cis-2-phenylcyclopentanone with azacyclotridecane under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the imino compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride is used in various scientific research applications, including:

    Chemistry: Studying the effects of calcium channel blockers on chemical reactions and molecular interactions.

    Biology: Investigating the role of calcium channels in cellular processes and signaling pathways.

    Medicine: Exploring potential therapeutic applications for conditions related to calcium channel dysfunction, such as cardiovascular diseases.

    Industry: Potential use in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects by blocking L-type calcium channels, which are essential for the influx of calcium ions into cells. This inhibition affects various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium signaling and homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • Nifedipine
  • Verapamil
  • Diltiazem
  • Lidoflazine
  • Bepridil

Uniqueness

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride is unique due to its specific structural configuration, which provides distinct pharmacological properties compared to other calcium channel blockers. Its cis-2-phenylcyclopentyl group contributes to its high affinity and selectivity for L-type calcium channels .

Properties

Molecular Formula

C23H37ClN2

Molecular Weight

377.0 g/mol

IUPAC Name

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride

InChI

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m1./s1

InChI Key

CKOPQUCSDBVAQG-HLUKFBSCSA-N

Isomeric SMILES

C1CCCCCC(=NCCCCC1)N[C@@H]2CCC[C@@H]2C3=CC=CC=C3.Cl

Canonical SMILES

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl

Origin of Product

United States

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